3-Nitrosopentane-2,4-dione
Description
3-Nitrosopentane-2,4-dione is a nitroso-substituted diketone with the molecular formula C₅H₇NO₃. Its structure features a pentane-2,4-dione backbone (two ketone groups at positions 2 and 4) and a nitroso (-NO) substituent at position 2. This compound belongs to the broader class of 2,4-dione derivatives, which are characterized by their dual ketone functionalities and diverse substituents at position 3.
Properties
CAS No. |
62025-71-2 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
3-nitrosopentane-2,4-dione |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h5H,1-2H3 |
InChI Key |
NTSKFUAALXKHIK-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)N=O |
Canonical SMILES |
CC(=O)C(C(=O)C)N=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Core Structural Analogues
Pentane-2,4-dione Derivatives
- 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione (CAS 72709-61-6) Structure: Features a nitro (-NO₂) group and a phenyl substituent at position 3. Molecular Formula: C₁₃H₁₅NO₄. Key Differences: The nitro group (electron-withdrawing) vs. nitroso (-NO) alters electronic properties and reactivity.
- 3-[2-Nitro-2-(2-chlorophenyl)hydrazono]pentane-2,4-dione Structure: Incorporates a nitro-substituted hydrazone moiety and a chlorophenyl group. Molecular Formula: C₁₁H₁₀ClN₃O₄.
Imidazolidin-2,4-dione Derivatives
- 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) Structure: A bicyclic system with aryl substituents at positions 3 and 4. Key Properties: Exhibits acute cardiovascular effects in rats, highlighting the pharmacological relevance of 2,4-dione scaffolds . Synthesis: Prepared via Strecker synthesis using phenyl isocyanate and amino acids, differing from the nitroso-substituted target compound’s synthetic route .
Pyran-2,4-dione Derivatives
- C2-Symmetrical Bis-(β-enamino-pyran-2,4-dione) Structure: Two pyran-2,4-dione units linked by a 1,6-hexylene spacer. Key Findings:
- Polar nature with dipole moments ranging from 2.08–4.32 Debye (e.g., compound 2a: 4.32 D).
- Intermolecular interactions (H…H, O…H) dominate crystal packing, influencing stability .
Electronic and Physicochemical Properties
Notes:
- Nitroso groups confer unique redox properties but may reduce thermal stability compared to nitro or aryl substituents.
- Aryl-substituted diones (e.g., IM-7) exhibit enhanced biological activity due to lipophilicity and target binding .
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